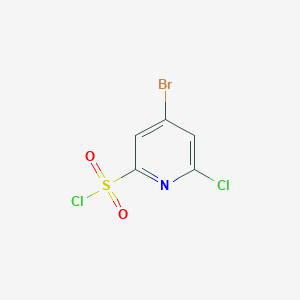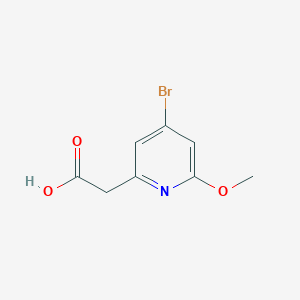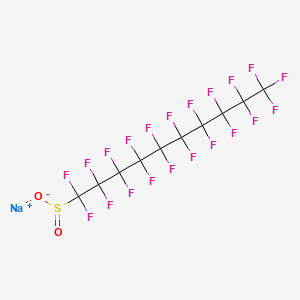
Methyl Varenicline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline is a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a crucial role in the brain’s reward system by modulating dopamine release .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Varenicline involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor compound to form the core bicyclic structure.
Methylation: Introduction of the methyl group is typically achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Varenicline undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Methyl Varenicline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor modulation.
Medicine: Explored for potential therapeutic uses beyond smoking cessation, such as in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmacological agents.
Wirkmechanismus
Methyl Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonist activity, leading to moderate dopamine release. The compound also acts as an antagonist by blocking nicotine’s full agonist effects, thereby reducing cravings and withdrawal symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytisine: Another partial agonist at nicotinic receptors, used in smoking cessation.
Bupropion: An antidepressant with nicotinic receptor antagonist properties.
Nicotine: A full agonist at nicotinic receptors, commonly used in nicotine replacement therapies.
Uniqueness
Methyl Varenicline is unique due to its dual agonist-antagonist activity at nicotinic receptors. This dual activity provides a balanced approach to modulating dopamine release, making it more effective in reducing cravings and withdrawal symptoms compared to other compounds .
Eigenschaften
Molekularformel |
C14H15N3 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
6-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C14H15N3/c1-8-5-16-13-3-11-9-2-10(7-15-6-9)12(11)4-14(13)17-8/h3-5,9-10,15H,2,6-7H2,1H3 |
InChI-Schlüssel |
SYUMLVIBVORUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
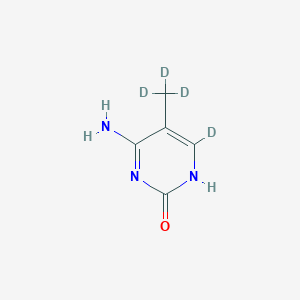
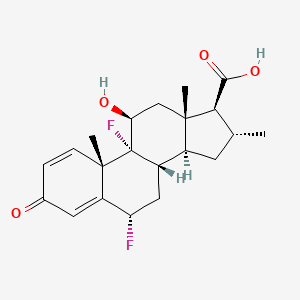
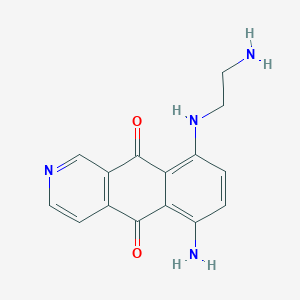
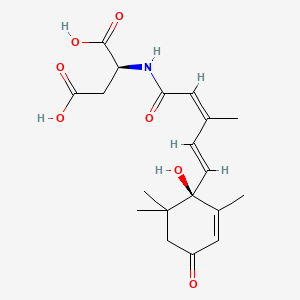
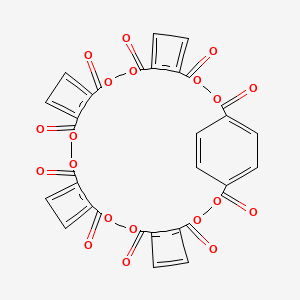

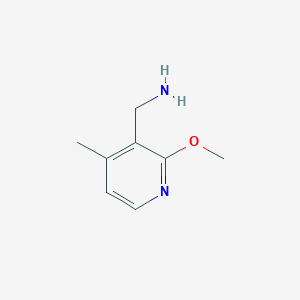
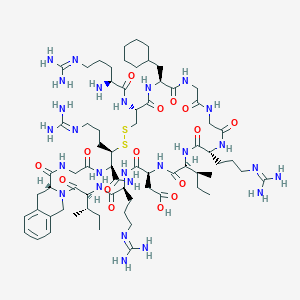
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
